molecular formula C11H13BrN2 B11860120 1-(5-Bromo-7-methyl-1H-indol-2-yl)-N-methylmethanamine

1-(5-Bromo-7-methyl-1H-indol-2-yl)-N-methylmethanamine

Cat. No.: B11860120
M. Wt: 253.14 g/mol
InChI Key: OXNRFWWHNVESAQ-UHFFFAOYSA-N
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Description

1-(5-Bromo-7-methyl-1H-indol-2-yl)-N-methylmethanamine is a chemical compound with the molecular formula C10H11BrN2. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of bromine and methyl groups on the indole ring makes this compound unique and potentially useful in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-7-methyl-1H-indol-2-yl)-N-methylmethanamine typically involves the following steps:

    Bromination: The starting material, 7-methylindole, undergoes bromination to introduce a bromine atom at the 5-position of the indole ring. This reaction is usually carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane.

    Methylation: The brominated intermediate is then subjected to methylation to introduce a methyl group at the nitrogen atom of the indole ring. This step can be achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Amination: Finally, the methylated intermediate undergoes amination to introduce the N-methylmethanamine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-7-methyl-1H-indol-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Bromo-7-methyl-1H-indol-2-yl)-N-methylmethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.

    Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-7-methyl-1H-indol-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-1H-indol-2-yl)-N-methylmethanamine: Similar structure but lacks the methyl group at the 7-position.

    1-(5-Chloro-7-methyl-1H-indol-2-yl)-N-methylmethanamine: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Bromo-7-methyl-1H-indol-2-yl)-N-ethylmethanamine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

1-(5-Bromo-7-methyl-1H-indol-2-yl)-N-methylmethanamine is unique due to the specific positioning of the bromine and methyl groups on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

1-(5-bromo-7-methyl-1H-indol-2-yl)-N-methylmethanamine

InChI

InChI=1S/C11H13BrN2/c1-7-3-9(12)4-8-5-10(6-13-2)14-11(7)8/h3-5,13-14H,6H2,1-2H3

InChI Key

OXNRFWWHNVESAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2)CNC)Br

Origin of Product

United States

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